molecular formula C32H57N5O2 B2397149 1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione CAS No. 1798489-54-9

1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione

Cat. No.: B2397149
CAS No.: 1798489-54-9
M. Wt: 543.841
InChI Key: BMOSNBVASPLEEH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a piperidine ring and an octadecyl chain. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the purine core.

    Attachment of the Octadecyl Chain: The octadecyl chain is attached through an alkylation reaction, using an appropriate alkyl halide and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione is unique due to the combination of its purine core, piperidine ring, and long octadecyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1798489-54-9

Molecular Formula

C32H57N5O2

Molecular Weight

543.841

IUPAC Name

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-octadecylpurine-2,6-dione

InChI

InChI=1S/C32H57N5O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-37-28(26-36-24-22-20-23-27(36)2)33-30-29(37)31(38)35(4)32(39)34(30)3/h27H,5-26H2,1-4H3

InChI Key

BMOSNBVASPLEEH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C

solubility

not available

Origin of Product

United States

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